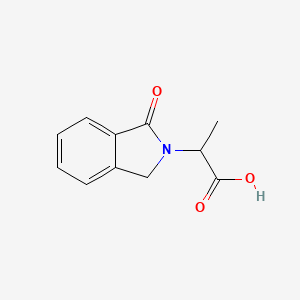

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Übersicht

Beschreibung

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound with potential analgesic and anti-inflammatory activity. It can be synthesized through various methods that are industrially viable. The compound has been the subject of research due to its pharmacological properties and the interest in developing new analgesics .

Synthesis Analysis

The synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been achieved through three different methods. These methods involve the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates. Additionally, the optical resolution of the racemic mixture of this compound was successfully performed using cinchonidine as a resolution reagent, which is crucial for the production of optically active pharmaceuticals .

Molecular Structure Analysis

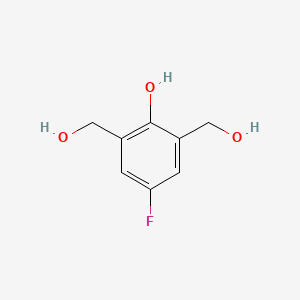

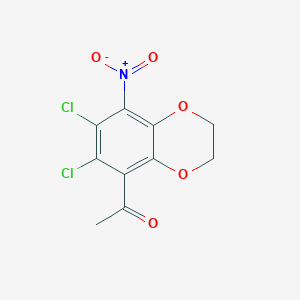

The molecular structure of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid includes an isoindolinyl group, which is a common structural motif in many biologically active compounds. The presence of the propanoic acid moiety suggests that the compound could exhibit carboxylic acid-like properties, such as hydrogen bonding, which may be relevant to its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not detailed in the provided papers, the synthesis methods suggest that it can participate in reactions typical of carboxylic acids and ketones. These may include condensation reactions, as well as reactions with amines and phosphites, as indicated by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not explicitly detailed in the provided papers. However, based on its structure, it can be inferred that the compound is likely to be solid at room temperature and may have moderate solubility in organic solvents. The presence of both a carboxylic acid and a ketone group suggests that it could exhibit acidity and may form salts with bases .

Wissenschaftliche Forschungsanwendungen

Understanding the Role in Semen Quality

Research indicates that uric acid, an end product of adenosine and guanosine catabolism, significantly contributes to semen quality and sperm function. Uric acid helps maintain and enhance sperm motility, viability, and morphology, primarily by neutralizing the damaging effects of oxidizing agents and enhancing specific bioactive enzymes in spermatozoa. However, higher levels of uric acid may adversely affect sperm function by reducing the activity of vital enzymes in spermatozoa. This insight underscores the complex role of uric acid in reproductive health and its potential implications for fertility treatments or assessments (Banihani, 2018).

Catalytic Synthesis of Heterocyclic Compounds

1,3-Oxazole, a heterocyclic compound, has drawn significant attention in scientific research due to its wide variety of applications in medicinal, pharmaceutical, agrochemical, and material sciences. The synthesis of novel 1,3-oxazole derivatives as building blocks has become a focal point for chemists worldwide. A systematic review encompassing 30 research articles highlighted the metal-dependent synthetic methodologies for 1,3-oxazole derivatives. This comprehensive interpretation of the literature sheds light on the challenges, reactant selection, and development of new 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).

Therapeutic Potential in Status Epilepticus

Perampanel (PER), a noncompetitive AMPA receptor antagonist, has shown efficacy in animal models of status epilepticus (SE). A systematic review assessing the efficacy and tolerability of PER in the treatment of refractory and super-refractory SE revealed that the evidence supporting the use of PER in SE is currently weak and influenced by various confounding factors. More extensive and clinically homogeneous studies are needed to evaluate the efficacy and safety of PER, especially when administered in earlier stages of SE, at higher dosages, and at shorter intervals (Brigo et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWPQBDGZFHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377422 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

CAS RN |

67266-14-2 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)